Technical Guide: Chemical Properties & Reactivity of 2-Chloro-N-(4-hydroxyphenyl)acetamide
Technical Guide: Chemical Properties & Reactivity of 2-Chloro-N-(4-hydroxyphenyl)acetamide
Executive Summary: The "Janus" Intermediate
2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 16323-09-4) represents a critical "Janus-faced" molecule in pharmaceutical chemistry. To the synthetic chemist, it is a versatile electrophilic scaffold and a direct precursor to Acetaminophen (Paracetamol). To the toxicologist and quality control specialist, it is a process impurity with direct alkylating potential, distinct from the metabolically activated toxicity of Paracetamol itself.
This guide analyzes the molecule’s dual nature, detailing its physicochemical profile, specific alpha-halo reactivity, and the rigorous control strategies required for its management in pharmaceutical workflows.
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a p-hydroxyaniline core acylated with a chloroacetyl group. The presence of the electron-withdrawing chlorine atom at the
Table 1: Physicochemical Constants
| Property | Value / Characteristic | Structural Implication |
| Molecular Formula | MW: 185.61 g/mol | |
| Melting Point | 140 – 142 °C (413–415 K) | High crystallinity due to intermolecular H-bonding (N-H···O and O-H···O networks).[1][2] |
| Solubility | Soluble: Ethanol, Methanol, AcetoneSlightly Soluble: Cold Water | Lipophilicity is increased by the Cl-substituent relative to Paracetamol. |
| pKa (Phenolic) | ~9.5 – 9.9 | The amide group is neutral; the phenol remains the primary ionizable site at physiological pH. |
| LogP | ~1.2 | Moderate lipophilicity facilitates membrane permeability. |
| Crystal System | Monoclinic / Orthorhombic | Distorted planarity; twist angle ~23.5° between phenyl and amide planes. |
Expert Insight: The twist angle mentioned above is critical. It prevents full conjugation of the nitrogen lone pair with the phenyl ring, slightly increasing the nucleophilicity of the phenol oxygen compared to planar systems. This necessitates strict pH control during synthesis to prevent O-acylation.
Synthetic Pathways & Production Logic
The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide relies on the selective N-acylation of p-aminophenol. This reaction competes with O-acylation (ester formation).
Protocol: Selective N-Acylation
Objective: Synthesize the target molecule while suppressing O-acylated byproducts.
Reagents:
-
4-Aminophenol (1.0 eq)[3]
-
Solvent: Glacial Acetic Acid (or Ethyl Acetate/Water biphasic system)
-
Buffer: Sodium Acetate (saturated)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminophenol in glacial acetic acid. Maintain temperature at 0–5°C .
-
Causality: Low temperature reduces the kinetic energy of the system, favoring the reaction with the more nucleophilic amine (
) over the phenol ( ).
-
-
Acylation: Add chloroacetyl chloride dropwise over 30 minutes.
-
Self-Validating Step: Monitor internal temperature. A spike >10°C indicates uncontrolled exotherm, increasing the risk of di-acylation.
-
-
Buffering: Upon completion (verified by TLC), add saturated sodium acetate solution.
-
Isolation: Stir at room temperature for 30 minutes. The product precipitates as colorless/white crystals. Filter and wash with cold water.[3]
Graphviz Diagram: Synthesis & Reactivity Flow
The following diagram illustrates the synthetic route and the divergent reactivity pathways (Reduction vs. Alkylation).
Caption: Synthetic flow from p-aminophenol to the target, showing the divergence between therapeutic reduction and toxic alkylation.
Electrophilic Reactivity & Chemical Stability
The defining feature of this molecule is the alpha-chloroacetamide moiety. Unlike simple amides, the carbon-chlorine bond is activated for Nucleophilic Substitution (
The Mechanism of Alkylation
While Paracetamol requires metabolic activation (CYP450 oxidation) to form the toxic metabolite NAPQI, 2-chloro-N-(4-hydroxyphenyl)acetamide is directly reactive .
-
Nucleophile: Thiol groups (
) on biological molecules (e.g., Glutathione, Cysteine residues on proteins). -
Electrophile: The
-carbon attached to the chlorine. -
Process: The sulfur atom attacks the
-carbon, displacing the chloride ion.
Implication for Drug Development: If this molecule is present as an impurity in Paracetamol, it can deplete hepatic glutathione (GSH) reserves independently of the NAPQI pathway, potentially lowering the threshold for liver injury.
Stability Profile
-
Hydrolysis: Stable at neutral pH. In strong base (
), the amide bond may hydrolyze, or the phenol may deprotonate to form a phenolate, which can undergo intramolecular displacement of the chloride (forming a lactam or polymer). -
Photostability: Sensitive to UV light; store in amber containers to prevent homolytic cleavage of the C-Cl bond.
Analytical Characterization
To ensure safety, researchers must employ methods capable of separating this chlorinated impurity from the parent drug.
HPLC Method Strategy (Reverse Phase)
Because of the chlorine atom, the target molecule is more lipophilic than Paracetamol.
-
Column: C18 (Octadecylsilane), e.g., 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 50% B over 15 minutes.
-
Elution Order:
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Isotope Pattern: The presence of a single Chlorine atom provides a distinct signature.
-
M+H: m/z 186 (for
) -
M+H+2: m/z 188 (for
) -
Ratio: The intensity of the 188 peak will be approximately 33% of the 186 peak. This 3:1 ratio is the definitive confirmation of the monochlorinated impurity.
-
Graphviz Diagram: Analytical Workflow
Caption: Analytical separation logic based on polarity, highlighting the delayed retention of the chlorinated impurity.
References
-
Synthesis & Crystal Structure: El Moutaouakil Ala Allah, A., et al. (2024).[2] 2-Chloro-N-(4-hydroxyphenyl)acetamide.[2][9] IUCrData. Link[2]
-
Reactivity with Thiols: Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Division of Protein Chemistry, C.S.I.R.O.[13] Link
-
General Properties: PubChem. N-(4-Chloro-2-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine. Link
- Paracetamol Impurity Profiling: United States Pharmacopeia (USP). Acetaminophen Monograph: Organic Impurities. (General reference for impurity limits in APAP).
-
Toxicity Mechanism: Kalgutkar, A. S., & Dalvie, D. K. (2015).[7] Bioactivation in Drug Discovery: Mechanisms and Strategies. (Contextualizes alpha-haloacetamide toxicity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Chloro-2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 177739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents [patents.google.com]
- 6. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpps.com [wjpps.com]
- 12. quora.com [quora.com]
- 13. scispace.com [scispace.com]
